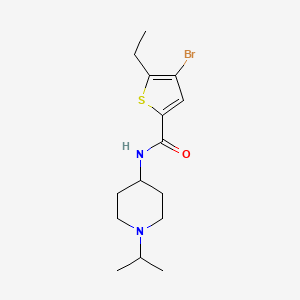
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BRET, is a chemical compound that has gained significant attention in the field of scientific research. BRET is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in cannabis. The purpose of
作用机制
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This mechanism of action is thought to underlie the therapeutic effects of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various conditions.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
实验室实验的优点和局限性
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages as a tool in pharmacological research. It is highly selective for the CB1 receptor, which allows researchers to study the function of this receptor in isolation. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various neurological disorders. Finally, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide may be useful in the study of the endocannabinoid system, which is involved in a variety of physiological processes.
合成方法
The synthesis of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-bromo-4-chloropyrimidine with 4-piperidinylmagnesium bromide to form 4-bromo-5-ethyl-2-piperidinylpyrimidine. This compound is then reacted with 2-thiophenecarboxylic acid to produce 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. The overall yield of this synthesis method is around 20%.
科学研究应用
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant effects in animal models. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has also been investigated as a potential treatment for obesity, addiction, and various neurological disorders. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been used as a tool in pharmacological research to study the function of the CB1 receptor.
属性
IUPAC Name |
4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDSZIOMGAAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
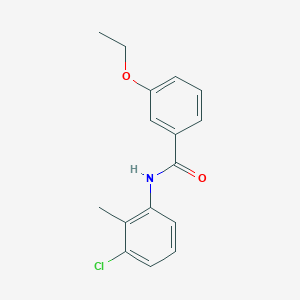
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
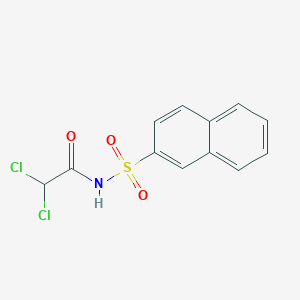
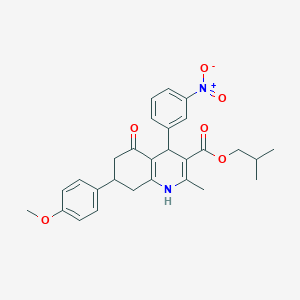
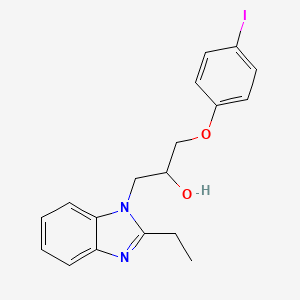
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
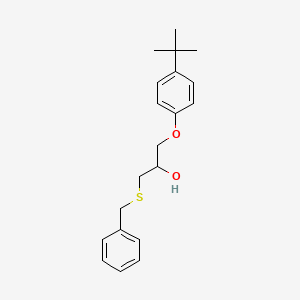
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)